Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
Description
Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative featuring a hydroxyl group at the 7-position of the heterocyclic core and a tert-butyl carbamate-protected piperidine moiety at the 5-position. This compound is of interest in medicinal chemistry due to the structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold, which is commonly employed in kinase inhibitors and other bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)19-8-4-5-11(10-19)12-9-14(21)20-13(18-12)6-7-17-20/h6-7,9,11,17H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJLLVBDNZGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=O)N3C(=N2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128264 | |
| Record name | 1,1-Dimethylethyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891494-66-9 | |
| Record name | 1,1-Dimethylethyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-5-yl core. One common approach is to start with a suitable pyrazolopyrimidine derivative, which undergoes a series of reactions to introduce the piperidine ring and the tert-butyl carboxylate group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate, with the CAS number 891494-66-9, is a chemical compound that has garnered interest in scientific research due to its unique structural features and potential biological activities . This compound features a pyrazolo[1,5-a]pyrimidine moiety, which is known for its interactions with biological targets, especially in the inhibition of kinases and modulation of enzymatic pathways.
Potential Applications
This compound is relevant in the following applications:
- Scientific Research This compound is used as an important building block in the synthesis of more complex molecules with potential therapeutic applications.
- Kinase Inhibition and Cancer Research Similar compounds with pyrazolo[1,5-a]pyrimidine structures have demonstrated potential in modulating cellular pathways involved in cancer proliferation and survival. It has been studied as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a target implicated in various cancers and inflammatory diseases.
- Drug Discovery : The compound is explored in interaction studies to understand how it can be utilized therapeutically. These studies often assess binding affinities and inhibition constants against various targets to elucidate its mechanism of action and potential side effects.
Mechanism of Action
The mechanism by which tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
- Structure : Chlorine replaces the hydroxyl group at the 7-position.
- Molecular Formula : C₁₆H₂₁ClN₄O₂ .
- Molecular Weight : 336.82 g/mol .
- Solubility: The hydroxyl group increases polarity and aqueous solubility, whereas the chloro analog is more lipophilic. Biological Activity: Chlorine may act as a leaving group in nucleophilic reactions, making it useful in prodrug strategies.
Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
- Structure : Bromine at the 3-position and chlorine at the 7-position .
- Molecular Formula : C₁₆H₂₀BrClN₄O₂.
- Molecular Weight : 415.7 g/mol .
- Electronic Effects: Bromine’s lower electronegativity compared to chlorine alters electron distribution, affecting reactivity.
Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
- Structure: Amino group at the 7-position .
- Molecular Weight : 317.39 g/mol .
- Key Differences: Basicity: The amino group is more basic than hydroxyl or chloro substituents, enabling protonation at physiological pH. Hydrogen Bonding: The amino group can act as both a donor and acceptor, offering distinct interaction profiles in target binding.
Piperidine Ring Modifications
Tert-butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Functional Group Additions
Tert-butyl 5-(4'-carbamoyl-3'-methoxybiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (168)
- Structure : Extended biphenyl and pyridinylmethyl groups .
- Molecular Weight : 551.24 g/mol (calculated) .
- Key Differences :
- Bulk and Hydrophobicity : The biphenyl moiety increases molecular bulk and lipophilicity, impacting membrane permeability.
- Target Selectivity : Bulky substituents may enhance selectivity for specific protein pockets.
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on chloro analog’s molecular weight.
Biological Activity
Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS No. 891494-66-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 318.37 g/mol. The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a hydroxypyrazolo[1,5-a]pyrimidine moiety.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and signaling pathways:
- Kinase Inhibition : Studies have shown that compounds containing the pyrazolo[1,5-a]pyrimidine structure can selectively inhibit phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kδ, which is implicated in several cancer types and inflammatory diseases .
- Anticancer Properties : The hydroxyl group in the structure may enhance the compound's ability to modulate cellular pathways involved in cancer cell proliferation and survival .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | PI3Kδ Inhibition | Moderate to potent inhibition observed; selective binding affinity noted . |
| Study 2 | Anticancer Activity | Induced apoptosis in cancer cell lines; reduced proliferation rates . |
| Study 3 | Enzymatic Pathway Modulation | Altered signaling pathways related to inflammation and cancer progression . |
Case Study 1: Inhibition of PI3Kδ
A study conducted on various derivatives of pyrazolo[1,5-a]pyrimidines demonstrated that this compound exhibited significant inhibition of PI3Kδ in vitro. The IC50 values indicated that the compound could serve as a lead candidate for further development in treating cancers associated with aberrant PI3K signaling.
Case Study 2: Antitumor Efficacy
In vivo studies using xenograft models showed that administration of the compound resulted in tumor growth inhibition. Histological analysis revealed increased apoptosis and reduced mitotic figures in treated tumors compared to controls. These findings support the potential use of this compound in targeted cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
